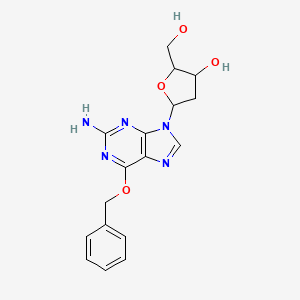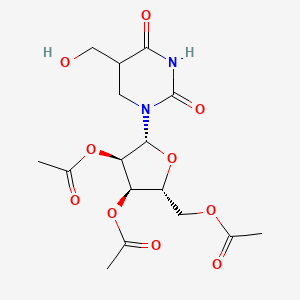
5-(Hydroxymethyl)-2',3',5'-triacetateuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine is a chemical compound that belongs to the class of nucleoside analogs. It is structurally related to uridine, a nucleoside that is a component of RNA. The compound features a hydroxymethyl group at the 5-position and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. This modification enhances its stability and alters its biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine typically involves the protection of the hydroxyl groups of uridine followed by selective functionalization. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using acetyl groups to form triacetyluridine.
Introduction of Hydroxymethyl Group: The protected uridine is then subjected to a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Chromatographic Purification: To ensure high purity of the final product.
Quality Control: Rigorous testing to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using reagents like acetic anhydride or other acylating agents.
Major Products
Oxidation: Produces carboxylated derivatives.
Reduction: Yields hydroxylated or alkylated derivatives.
Substitution: Results in various acylated or functionalized nucleoside analogs.
Scientific Research Applications
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA-related processes and potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs for pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine involves its incorporation into RNA, where it can interfere with normal RNA function. The hydroxymethyl group can form additional hydrogen bonds, altering the structure and function of RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A related compound with a hydroxymethyl group but different structural features.
Triacetyluridine: Similar in structure but lacks the hydroxymethyl group.
5-Methyluridine: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
5-(Hydroxymethyl)-2’,3’,5’-triacetateuridine is unique due to its specific combination of hydroxymethyl and acetyl groups, which confer distinct chemical and biological properties. Its ability to interfere with RNA function makes it a valuable compound in antiviral and anticancer research.
Properties
Molecular Formula |
C16H22N2O10 |
|---|---|
Molecular Weight |
402.35 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22N2O10/c1-7(20)25-6-11-12(26-8(2)21)13(27-9(3)22)15(28-11)18-4-10(5-19)14(23)17-16(18)24/h10-13,15,19H,4-6H2,1-3H3,(H,17,23,24)/t10?,11-,12-,13-,15-/m1/s1 |
InChI Key |
BCEJZQMTKBIRTO-JPHAVLJQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2CC(C(=O)NC2=O)CO)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


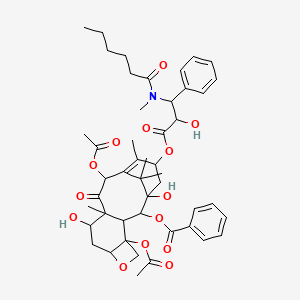
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
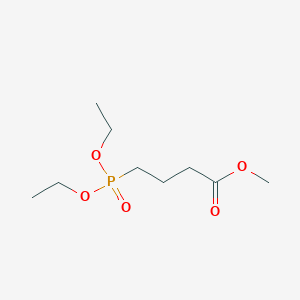
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
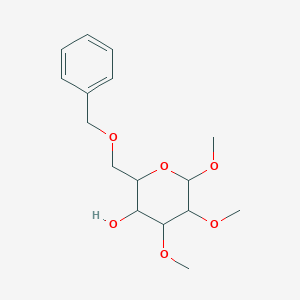
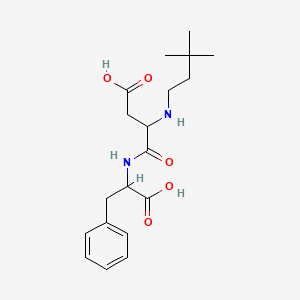

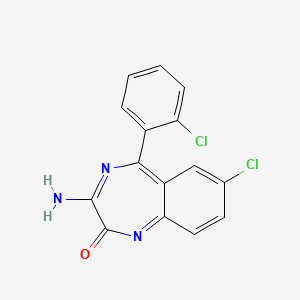

![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
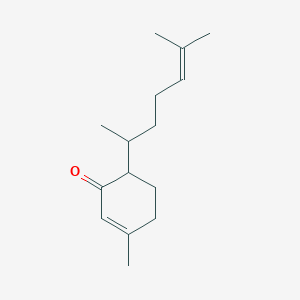
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
